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Compound of Interest

Compound Name: Glycine, N-(ethoxycarbonyl)-

Cat. No.: B1266080

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-ethoxycarbonyl glycine (also
known as N-carbethoxyglycine), a derivative of the simplest proteinogenic amino acid, glycine.
While not as commonly employed in contemporary solid-phase peptide synthesis (SPPS) as its
Boc or Fmoc-protected counterparts, understanding its synthesis, properties, and reactivity is
valuable for specialized applications and for a complete understanding of amino acid protecting
group chemistry.

This document details the physicochemical properties, synthesis, spectroscopic

characterization, and reactivity of N-ethoxycarbonyl glycine. Due to a lack of readily available,
experimentally determined data in the literature for this specific compound, some values have
been predicted based on established chemical principles and data from analogous structures.

Physicochemical Properties

N-ethoxycarbonyl glycine is a white solid at room temperature. Its properties are influenced by
the presence of the terminal carboxylic acid, the secondary amide (carbamate), and the ethyl
ester moiety. The addition of the ethoxycarbonyl group increases the molecule's hydrophobicity
compared to glycine, which is expected to decrease its solubility in water and increase its
solubility in organic solvents.

Table 1: Physicochemical Properties of N-ethoxycarbonyl glycine
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Property Value Source/Method
2-(ethoxycarbonylamino)acetic

IUPAC Name _ [1]
acid
N-Carbethoxyglycine,

Synonyms ) [1]
(Ethoxycarbonyl)glycine

CAS Number 4596-51-4 [1]

Molecular Formula CsHoNOa4 [1]

Molecular Weight 147.13 g/mol [1]

) ) Not available (Predicted: 85-95  Predicted based on analogous

Melting Point
°C) structures

Boiling Point Not available -

pKa (Carboxylic Acid)

Not available (Predicted: ~3.5)

Predicted based on electronic

effects

Water: Sparingly

solubleOrganic Solvents:

Solubility ) Predicted based on structure
Soluble in methanol, ethanol,
DMSO, DMF

XLogP3 -0.1 Computed by PubChem[1]

Synthesis of N-ethoxycarbonyl glycine

The most direct and common method for the synthesis of N-ethoxycarbonyl glycine is the N-

acylation of glycine using ethyl chloroformate under basic conditions, a classic example of the

Schotten-Baumann reaction. The base neutralizes the hydrochloric acid byproduct and

deprotonates the amino group, facilitating its nucleophilic attack on the chloroformate.

Experimental Protocol:

Materials:

e Glycine
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e Ethyl chloroformate

¢ Sodium hydroxide (NaOH) or Sodium carbonate (Na2CO3)

e Water

o Diethyl ether or Ethyl acetate (for extraction)

e Hydrochloric acid (HCI), concentrated and dilute

e Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:

» Dissolution: Dissolve glycine (1.0 equivalent) in a 1 M agueous solution of sodium hydroxide
(2.2 equivalents) in a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5
°C.

o Acylation: While maintaining the temperature and stirring vigorously, add ethyl chloroformate
(1.1 equivalents) dropwise to the solution. Concurrently, add a 2 M NaOH solution dropwise
to maintain the pH of the reaction mixture between 9 and 10.

» Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour,
followed by stirring at room temperature for an additional 2-3 hours.

e Workup: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to
remove any unreacted ethyl chloroformate and other non-polar impurities. Discard the
organic layer.

 Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding
concentrated hydrochloric acid. A white precipitate of N-ethoxycarbonyl glycine should form.

« Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash it with cold water,
and dry it under a vacuum. If the product oils out or remains in solution, extract the aqueous
layer multiple times with ethyl acetate.

 Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and
remove the solvent under reduced pressure to yield the crude product. The product can be
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further purified by recrystallization from a suitable solvent system, such as ethyl
acetate/hexane.

Reactants Reaction Conditions

. 0-5 °C, then RT
(Glycme in ag. NaOH} (Ethyl Chloroformate) E- [pH 9-10 Maintained]

Process

Schotten-Baumann
Acylation

Reaction Complete

Workup:
Wash with Ether
(Acidification (HCI))

Isolation:
Filtration or Extraction

Purification:
Recrystallization

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-ethoxycarbonyl glycine.
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Spectroscopic Characterization

Spectroscopic data is crucial for confirming the structure and purity of the synthesized
compound. While specific experimental spectra for N-ethoxycarbonyl glycine are not widely
published, the expected signals can be accurately predicted.

'H NMR Spectroscopy

The proton NMR spectrum will show characteristic signals for the ethyl group and the glycine
backbone.

Table 2: Predicted *H NMR Chemical Shifts (in CDClIs, relative to TMS at 0 ppm)
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Protons

Integration

Multiplicity

Approx.
Chemical Shift

(5, ppm)

Rationale

CH:s (ethyl)

3H

Triplet ()

1.25

Aliphatic methyl
group coupled to

a methylene

group.

CH: (glycine)

2H

Doublet (d)

3.95

Methylene group
adjacent to a
carboxylic acid
and an amide

nitrogen.

O-CHz (ethyl)

2H

Quartet (q)

4.15

Methylene group
adjacent to an
oxygen and
coupled to a

methyl group.[2]

N-H (amide)

1H

Broad Singlet (br

s)

Amide proton,
often broad due
to quadrupole
effects and

exchange.

O-H (acid)

1H

Broad Singlet (br

s)

>10.0

Carboxylic acid
proton, highly
deshielded and

very broad.

3C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted 3C NMR Chemical Shifts (in CDCls, relative to TMS at O ppm)
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Approx. Chemical Shift (9,

Carbon Rationale
ppm)
CHs (ethyl) ~14.5 Aliphatic methyl carbon.
_ Methylene carbon alpha to
CHz (glycine) ~42.0 )
both a carbonyl and a nitrogen.
Methylene carbon attached to
O-CH: (ethyl) ~61.5
the carbamate oxygen.
Carbonyl carbon of the
C=0 (carbamate) ~157.0
carbamate group.[3]
i Carbonyl carbon of the
C=0 (acid) ~173.0

carboxylic acid group.[3]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

Table 4: Predicted Characteristic IR Absorption Bands

Approx.
Functional Group Vibration Wavenumber Intensity
(cm™)
O-H (Carboxylic Acid) Stretch 3300 - 2500 Broad, Strong
N-H (Amide) Stretch 3400 - 3300 Medium
C-H (Aliphatic) Stretch 3000 - 2850 Medium
C=0 (Carboxylic Acid)  Stretch ~1730 Strong
C=0 (Carbamate) Stretch ~1690 Strong, Sharp[4][5]
N-H (Amide) Bend 1550 - 1510 Medium
C-O (Ester/Acid) Stretch 1300 - 1100 Strong
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Reactivity and Applications

The primary role of the ethoxycarbonyl group on glycine is to serve as a protecting group for
the nitrogen atom, preventing its participation in unwanted side reactions during chemical
synthesis, particularly peptide synthesis.

Reactivity of the Ethoxycarbonyl Group

The ethoxycarbonyl group is a carbamate, which is generally more stable than an ester. Its
stability and cleavage conditions are key to its utility.

 Stability: It is stable to the mildly acidic conditions used to remove tert-butoxycarbonyl (Boc)
groups and the mildly basic conditions (e.qg., piperidine in DMF) used to remove 9-
fluorenylmethyloxycarbonyl (Fmoc) groups. This makes it, in principle, an orthogonal
protecting group.

» Cleavage (Deprotection): The removal of a simple alkyl carbamate like the ethoxycarbonyl
group typically requires harsh conditions that can also cleave peptide bonds, limiting its utility
in standard SPPS.

o Basic Hydrolysis (Saponification): Requires strong bases like concentrated NaOH or KOH,
often with heating.

o Acidic Hydrolysis: Requires strong, concentrated acids like HBr in acetic acid or refluxing
HCI.

o Reductive Cleavage: Can be cleaved using reagents like lithium aluminum hydride
(LiAlIH4), which would also reduce the carboxylic acid.[6]

The harsh deprotection conditions are a significant drawback and are the primary reason why
ethoxycarbonyl protection is less common in modern peptide synthesis compared to the more
labile Boc and Fmoc groups.

Application in Peptide Synthesis

While not ideal for iterative SPPS, N-ethoxycarbonyl glycine can be used in solution-phase
synthesis or for the preparation of specific di- or tri-peptides where the final deprotection step
can be performed under conditions that the product can tolerate.
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The general workflow for incorporating an N-protected amino acid into a peptide chain involves
two key steps: coupling and deprotection.

Resin-Bound Peptide
(Free N-terminus)

1. Coupling Step:
Add N-EtOCO-Gly-OH
+ Coupling Reagent (e.g., DCC/HOB)

Harsh Conditions:
Strong Acid (e.g., HBr/AcOH) or
Strong Base (e.g., NaOH, heat)
L

2. Deprotection Step:
Cleavage of EtOCO Group

Ready for Next
Coupling Cycle

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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